Oxcarbazepine N-Sulfate

Vue d'ensemble

Description

Synthesis Analysis

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases . MHD is eliminated by conjugation with glucuronic acid . Minor amounts (4% of the dose) are oxidized to the pharmacologically inactive dihydroxy derivative (DHD) .Molecular Structure Analysis

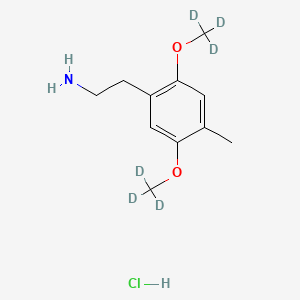

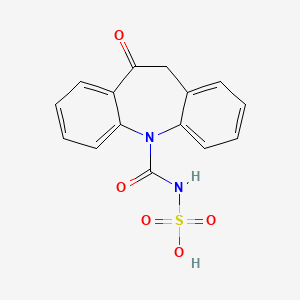

The molecular formula of Oxcarbazepine N-Sulfate is C15H12N2O5S . It has a molecular weight of 332.33 . This compound contains a total of 37 bonds; 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 ketone (aromatic), and 1 urea (-thio) .Chemical Reactions Analysis

Oxcarbazepine and its pharmacologically active metabolite, MHD, exert antiepileptic activity by blocking voltage-dependent sodium channels in the brain . The reduction of the keto-group of oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .Physical and Chemical Properties Analysis

Oxcarbazepine is rapidly absorbed with Tmax values of 3–6 h and with a bioavailability of 100% . The volume of distribution of its pharmacologically active metabolite, 10-monohydroxy derivative (MHD), is 0.75 L/kg . The protein binding of 10-hydroxycarbazepine is 40%, while that of oxcarbazepine it is 60% .Applications De Recherche Scientifique

Oxcarbazepine is effective as adjunctive therapy for uncontrolled partial seizures. A dose-ranging trial revealed significant seizure frequency reduction at dosages of 600, 1200, and 2400 mg/day. Higher plasma concentrations of its derivative were associated with greater efficacy, though higher doses increased the risk of adverse events (Barcs et al., 2000).

The effects of Oxcarbazepine on reproductive endocrine function in women with epilepsy were studied, comparing it with carbamazepine. The results suggested potential differences in the influence on reproductive hormones between these medications (Löfgren et al., 2006).

Oxcarbazepine's degradation by UV-activated persulfate oxidation was investigated, indicating its environmental impact. The study showed effective degradation, providing insights into water pollution control from pharmaceutical contaminants (Bu et al., 2016).

A study identified HLA-B40:02 and DRB104:03 as risk factors for oxcarbazepine-induced maculopapular eruption, suggesting a genetic predisposition to certain adverse drug reactions (Moon et al., 2016).

Its use in bipolar and schizoaffective disorders has been explored, showing potential benefits, especially considering its lower propensity for drug interactions and side effects (Popova et al., 2007).

Oxcarbazepine's role in managing neuropathic pain, including trigeminal neuralgia and painful diabetic neuropathy, has been supported by increasing evidence. It may also be effective in treating neuropathic pain refractory to other antiepileptic drugs (Carrazana & Mikoshiba, 2003).

The development and validation of a UV-Spectrophotometric method for quantitative determination of oxcarbazepine highlight its pharmaceutical analysis, stability, and degradation under various conditions (Deepakumari & Revanasiddappa, 2014).

Studies on transformation of oxcarbazepine and its metabolites in wastewater treatment and sand filters reveal the drug's environmental impact and its persistence in various water bodies (Kaiser et al., 2014).

Mécanisme D'action

Target of Action

Oxcarbazepine and its active metabolite, MHD, primarily target voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .

Mode of Action

Oxcarbazepine and MHD exert their action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, suppression of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . This interaction with its targets results in the inhibition of abnormal electrical activity in the brain, which is often associated with seizures .

Biochemical Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid . A minor amount (4% of the dose) is oxidized to the pharmacologically inactive dihydroxy derivative (DHD) .

Pharmacokinetics

The absorption of oxcarbazepine is complete . In plasma, after a single oral administration of oxcarbazepine, the mean apparent elimination half-life (t½) of MHD in adults was 8–9 hours . At steady state, MHD displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In children with normal renal function, renal clearance of MHD is higher than in adults, with a corresponding reduction in the terminal t1/2 of MHD . Therefore, although no special dose recommendation is needed, an increase in the dose of oxcarbazepine may be necessary to achieve similar plasma levels to those in adults .

Result of Action

The primary result of Oxcarbazepine’s action is the reduction in the incidence of seizures in epilepsy . By inhibiting abnormal electrical activity in the brain, Oxcarbazepine helps to prevent the spread of seizures .

Action Environment

The action, efficacy, and stability of Oxcarbazepine can be influenced by various environmental factors. For instance, the presence of humic acid in the solution could greatly inhibit the degradation of Oxcarbazepine . Furthermore, the degradation kinetics and mechanism of Oxcarbazepine by UV-activated persulfate oxidation were investigated, showing that UV/persulfate (UV/PS) process appeared to be more effective in degrading Oxcarbazepine than UV or PS alone . This suggests that environmental factors such as UV light and the presence of certain chemicals can influence the stability and action of Oxcarbazepine.

Safety and Hazards

Oxcarbazepine N-Sulfate may cause serious eye irritation and is harmful if swallowed . It is highly flammable . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If swallowed, rinse mouth with water and consult a physician .

Orientations Futures

There is ongoing research to modify the release profile of Oxcarbazepine by formulating it as a bilayer tablet using direct compression method with dual compression . This could potentially improve patient compliance, maintain uniform drug levels, reduce dose and side effects, and increase the safety margin of potent drugs .

Analyse Biochimique

Biochemical Properties

Oxcarbazepine N-Sulfate, like its parent compound Oxcarbazepine, is thought to exert its effects through interactions with voltage-dependent sodium channels in the brain

Cellular Effects

Oxcarbazepine has been shown to influence cell function by blocking voltage-dependent sodium channels in the brain, which can reduce abnormal electrical activity and thus decrease the incidence of seizures .

Molecular Mechanism

Oxcarbazepine, its parent compound, is known to exert its effects by blocking voltage-dependent sodium channels in the brain . This action is thought to be mediated by cytosolic arylketone reductases .

Temporal Effects in Laboratory Settings

Oxcarbazepine has been shown to have predictable linear pharmacokinetics at doses ranging from 300 to 2400mg .

Dosage Effects in Animal Models

Oxcarbazepine has been shown to have potent antiepileptic activity in animal models .

Metabolic Pathways

Oxcarbazepine is known to be rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (MHD), which is responsible for the pharmacological effect of the drug .

Transport and Distribution

Oxcarbazepine is known to be rapidly absorbed and distributed within the body .

Subcellular Localization

Oxcarbazepine is known to exert its effects primarily in the brain, suggesting that it may be localized to neuronal cells .

Propriétés

IUPAC Name |

(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUUBMUNUJEFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676089 | |

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-54-4 | |

| Record name | (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)

![2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid](/img/structure/B564513.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15,16-hexol](/img/structure/B564516.png)